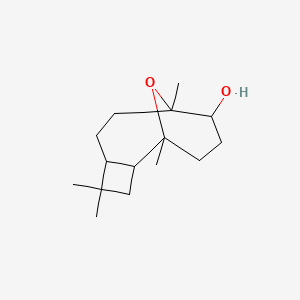
3-AMINO-beta-PINENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-beta-pinene is a derivative of beta-pinene, a monoterpene hydrocarbon commonly found in the essential oils of many plants, particularly coniferous trees Beta-pinene is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-beta-pinene typically involves the functionalization of beta-pinene. One common method is the amination of beta-pinene using ammonia or amines in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the amino group to the beta-pinene structure.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-beta-pinene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines with different degrees of saturation.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: Nitro-beta-pinene, nitroso-beta-pinene.
Reduction: Saturated amines.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Amino-beta-pinene has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic pinene moiety allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.
Comparación Con Compuestos Similares
Alpha-pinene: Another isomer of pinene with similar aromatic properties but different chemical reactivity.
Beta-pinene: The parent compound of 3-amino-beta-pinene, lacking the amino group.
3-Amino-alpha-pinene: An isomer with the amino group attached to the alpha-pinene structure.
Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical and biological properties compared to its parent compound, beta-pinene
Propiedades
Fórmula molecular |
C10H18ClN |
|---|---|
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h7-9H,1,4-5,11H2,2-3H3;1H |
Clave InChI |
SQSDBXYJKLVZJR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC1C(=C)C(C2)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,5'-bis(oxidanylidene)spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753819.png)
![S-[(7R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753820.png)

![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)










